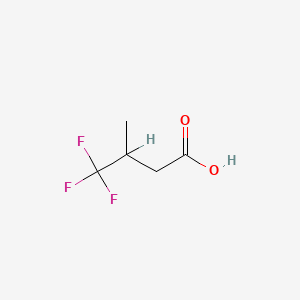

4,4,4-trifluoro-3-methylbutanoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZMMBKGTNDVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956279 | |

| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-75-4 | |

| Record name | 3-(Trifluoromethyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4,4,4 Trifluoro 3 Methylbutanoic Acid

Stereoselective and Enantioselective Synthesis

Control over the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For 4,4,4-trifluoro-3-methylbutanoic acid, this involves methodologies that can selectively produce one desired stereoisomer over others.

Diastereomer resolution is a powerful strategy that involves coupling a racemic mixture of the target compound or a precursor to a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomers, which, due to their different physical properties, can be separated by techniques such as crystallization or chromatography. Subsequent removal of the chiral agent frees the separated, enantiomerically enriched compounds.

Chiral oxazolines, readily synthesized from chiral amino alcohols, serve as versatile intermediates in asymmetric synthesis. researchgate.net While specific applications leading directly to this compound are not extensively documented, the methodology's principles are well-established for related structures. In a typical approach, a trifluoromethylated substrate could be coupled to a chiral oxazoline (B21484). The steric environment created by the oxazoline ring then directs subsequent reactions, such as alkylation to introduce the methyl group, to occur from a specific face of the molecule.

The resulting diastereomeric intermediate can then be purified. The synthesis of chiral trifluoromethylated oxazolines is a known process, establishing them as viable building blocks for such synthetic routes. researchgate.net The final step would involve an oxidative rearrangement or hydrolysis of the oxazoline moiety to unveil the carboxylic acid functional group, yielding the enantiomerically enriched target acid.

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters. This technique typically involves the hydrogenation of a prochiral olefin precursor in the presence of a chiral metal catalyst. For the synthesis of this compound, a suitable precursor would be an unsaturated carboxylic acid, such as 4,4,4-trifluoro-3-methyl-2-butenoic acid.

The face-selective delivery of hydrogen is guided by a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands. Research has demonstrated the effectiveness of iridium-N,P catalyzed asymmetric hydrogenation for a variety of fluoromethylated olefins, achieving high yields and enantioselectivities. semanticscholar.orgnih.gov The catalyst creates a chiral environment around the double bond, forcing the hydrogen atoms to add to one face preferentially, thus generating the desired stereoisomer of the final saturated product. semanticscholar.org Although applied to different substrates, this approach provides a powerful and direct route to chiral fluorinated compounds. rsc.orgresearchgate.net

Table 1: Examples of Catalytic Asymmetric Hydrogenation of Fluorinated Olefins

| Substrate (Olefin Type) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Difluoromethylated Olefin | Iridium-N,P Thiazole Catalyst | 99 | 92 | semanticscholar.org |

| Trifluoromethylated β,β-Unsaturated Ester | Iridium-N,P Thiazole Catalyst | 99 | 96 | nih.gov |

| Trifluoromethylated Pyridinium Hydrochloride | Iridium Catalyst | - | up to 90 | rsc.org |

Asymmetric induction refers to methods where a chiral element, whether a catalyst or an auxiliary group, influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a prochiral precursor could be attached to an auxiliary, such as a pseudoephenamine or a sulfur-based oxazolidinethione. nih.govscielo.org.mx The subsequent diastereoselective alkylation of the enolate would introduce the methyl group, with the steric bulk of the auxiliary directing the approach of the electrophile. Finally, cleavage of the auxiliary would yield the target acid. nih.gov

Alternatively, chiral catalysts can be employed to achieve enantioselectivity. For instance, novel cinchona alkaloid-derived chiral phase-transfer catalysts have been used for the asymmetric synthesis of trifluoromethylated γ-amino acids, demonstrating the potential of catalysis in controlling stereocenters in fluorinated molecules. nih.gov Similarly, chiral Lewis acid catalysts can activate substrates towards enantioselective transformations. nih.gov

Table 2: Chiral Auxiliary Performance in Asymmetric Alkylation

| Auxiliary Type | Reaction | Diastereomeric Ratio (dr) | Notes | Reference |

| Pseudoephenamine | Formation of Quaternary Center | >98:2 | Superior to pseudoephedrine for sterically hindered centers. | nih.gov |

| 4(R)-phenylthiazolidinethione | Resolution of Modafinil | - | Diastereomers separable by chromatography. | scielo.org.mx |

| Iron Chiral Auxiliary | Tandem Michael Addition/Alkylation | Single Diastereoisomer Detected | Provides complete stereocontrol over two new chiral centers. | iupac.org |

The "memory of chirality" (MOC) is a phenomenon where stereochemical information from a starting material is retained in the product, even though the reaction proceeds through an intermediate where the original stereocenter is destroyed (e.g., converted from sp³ to sp²). princeton.eduscripps.edu This principle can be applied to the enantioselective synthesis of α-substituted carboxylic acids. acs.org

For this principle to be effective, several conditions must be met. First, the reaction at the stereogenic center must generate a conformationally chiral intermediate, such as an axially or planar chiral enolate. princeton.edu Second, this intermediate must not racemize (interconvert between its conformational enantiomers) faster than it reacts to form the product. scripps.edu In the context of this compound, one could envision starting with an enantiomerically enriched precursor. Deprotonation would form a chiral enolate intermediate that maintains its conformational chirality for a sufficient time to react with an electrophile (e.g., a methylating agent) from a specific face, thereby transferring the original chirality to the new product. tandfonline.com This strategy avoids the need for external chiral sources like auxiliaries or catalysts during the key bond-forming step. princeton.edu

Asymmetric Induction Techniques

Functional Group Interconversions and Derivatization Routes

Functional group interconversions are pivotal in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound, these transformations are crucial for creating precursors and for the final synthetic steps.

A key strategy in the synthesis of trifluoromethylated compounds involves the conversion of carboxylic acids into trifluoromethyl ketones. These ketones can then serve as versatile intermediates. Several methods have been developed for this transformation.

One notable method involves the use of fluoroarenes to mediate the trifluoromethylation of carboxylic acids. This approach allows for the in situ generation of the trifluoromethyl anion, which then reacts with the activated carboxylic acid. The reaction is typically metal-free and can be performed under mild conditions.

Another approach is a tandem process involving a Claisen condensation followed by a retro-Claisen carbon-carbon bond cleavage. In this method, enolizable alkyl phenyl ketones can react with ethyl trifluoroacetate (B77799) in the presence of a base like sodium hydride to yield trifluoromethyl ketones.

Furthermore, enolizable carboxylic acids can be directly converted to trifluoromethyl ketones in a single step. This is achieved by treating the acid with lithium diisopropylamide (LDA) to form an enediolate, which is then trifluoroacetylated with ethyl trifluoroacetate. An aqueous acidic workup then leads to decarboxylation and the formation of the desired trifluoromethyl ketone.

A summary of these methods is presented in the table below.

| Method | Key Reagents | Starting Material | Product |

| Fluoroarene-mediated | Fluoroarene, Base (e.g., Triethylamine) | Carboxylic Acid | Trifluoromethyl Ketone |

| Tandem Claisen/retro-Claisen | Ethyl Trifluoroacetate, Sodium Hydride | Enolizable Alkyl Phenyl Ketone | Trifluoromethyl Ketone |

| Direct Conversion of Enolizable Acid | Lithium Diisopropylamide, Ethyl Trifluoroacetate | Enolizable Carboxylic Acid | Trifluoromethyl Ketone |

Organometallic reactions offer powerful tools for carbon-carbon bond formation and are particularly useful in the synthesis of complex molecules like this compound.

Indium-mediated allylation, often performed as a Barbier-type reaction, is a valuable method for the formation of homoallylic alcohols. A significant advantage of this reaction is its tolerance to water, making it a greener alternative to many other organometallic reactions. The reaction typically involves the in situ formation of an organoindium reagent from indium metal and an allyl halide, which then reacts with a carbonyl compound.

While the direct synthesis of this compound via indium-mediated allylation is not extensively documented, the principles of this reaction can be applied. For instance, a related process has been demonstrated in the highly stereoselective synthesis of trifluorinated amino acids. In this synthesis, an indium-mediated allylation of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with 4-bromo-1,1,1-trifluoro-2-butene yielded the desired homoallylic amine with high diastereoselectivity. nih.gov This showcases the potential of using trifluoromethylated allyl halides in indium-mediated reactions to construct the core structure of compounds like this compound. The general scheme for such a reaction would involve the reaction of a suitable trifluoromethylated allyl halide with a carbonyl precursor in the presence of indium.

The key features of indium-mediated allylation are summarized below:

| Feature | Description |

| Reaction Type | Barbier-type reaction, typically a one-pot synthesis. |

| Metal | Indium, which is relatively insensitive to water. |

| Reactants | Allyl halide (can be substituted, e.g., with a trifluoromethyl group), Carbonyl compound (aldehyde or ketone). |

| Key Intermediate | Organoindium reagent formed in situ. |

| Advantages | Can be conducted in aqueous media, high functional group tolerance, often proceeds with good stereoselectivity. nih.gov |

The synthesis of this compound can be achieved through multi-step reaction sequences starting from readily available and diverse materials. These synthetic routes often involve a combination of reactions to build the carbon skeleton and introduce the necessary functional groups.

One illustrative multi-step synthesis starts from ethyl trifluoroacetate and ethyl acetate. google.com These are reacted in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxobutanoate. This intermediate is then hydrolyzed to 4,4,4-trifluoro-3-oxobutanoic acid. Subsequent reduction and methylation steps would be required to arrive at the target molecule.

Another potential precursor is 4,4,4-trifluorobutanol, which can be synthesized from 2-bromoethanol. google.com The synthesis involves protecting the hydroxyl group, forming a Grignard reagent, coupling with a trifluoroethylating agent, and finally deprotection. This alcohol could then be oxidized to the corresponding carboxylic acid.

A general overview of a potential multi-step synthesis is outlined below:

| Step | Transformation | Starting Material Example | Intermediate/Product Example |

| 1 | Carbon chain elongation and trifluoromethylation | Ethyl Acetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| 2 | Hydrolysis | Ester | 4,4,4-Trifluoro-3-oxobutanoic acid |

| 3 | Reduction of ketone and introduction of methyl group | Ketone | 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid |

| 4 | Deoxygenation | Tertiary Alcohol | This compound |

Synthesis via Organometallic Reactions

Novel Synthetic Protocols and Method Development

The ongoing development of new synthetic methods aims to improve efficiency, reduce costs, and enhance the safety and environmental profile of chemical processes.

The transition from laboratory-scale synthesis to efficient industrial-scale production presents significant challenges. For a compound like this compound, this requires the development of robust, scalable, and cost-effective synthetic routes.

While specific industrial processes for this compound are not widely published, related processes provide insight into potential strategies. For example, a patented method for the preparation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) outlines a multi-step process that could be adapted for large-scale production. google.com This process begins with the reaction of ethyl trifluoroacetate and ethyl acetate, which are bulk chemicals, and proceeds through intermediates that can be handled in industrial settings.

The key considerations for developing an efficient industrial process include:

Starting Material Cost and Availability: Utilizing inexpensive and readily available starting materials is crucial for economic viability.

Reaction Conditions: Mild reaction conditions (temperature and pressure) are preferred to reduce energy consumption and improve safety.

Atom Economy: Maximizing the incorporation of atoms from the reactants into the final product minimizes waste.

Process Safety: Identifying and mitigating potential hazards associated with the reagents and reaction conditions.

Scalability: Ensuring that the process can be reliably scaled up from the laboratory to production volumes.

Green Chemistry Approaches in Synthesis

In alignment with the growing emphasis on sustainable chemical manufacturing, research into green chemistry approaches for the synthesis of fluorinated compounds, including precursors to this compound, is expanding. These methodologies aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. A prominent green strategy involves the use of biocatalysis, which leverages enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions.

One of the key strategies for introducing chirality and reducing the environmental footprint in the synthesis of related fluorinated building blocks is through microbial reduction. For instance, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a potential precursor, has been successfully achieved using whole cells of Saccharomyces uvarum. nih.gov This biotransformation is a cornerstone of a greener synthetic route, avoiding the need for heavy metal catalysts or harsh reducing agents often employed in traditional organic synthesis.

The principles of green chemistry demonstrated in this biocatalytic approach include:

Use of Renewable Feedstocks: The biocatalyst (microbial cells) is a renewable resource.

Catalysis: Enzymes within the cells act as highly efficient and selective catalysts, replacing stoichiometric reagents.

Benign Solvents: The reaction is conducted in an aqueous system, one of the most environmentally friendly solvents.

Energy Efficiency: The reaction proceeds under mild temperature and pH conditions, reducing energy consumption.

Waste Reduction: High selectivity minimizes the formation of byproducts, leading to a cleaner reaction profile.

The data below summarizes the findings from the microbial synthesis of a key precursor, highlighting the effectiveness of this green chemistry approach.

| Parameter | Condition / Value |

| Biocatalyst | Whole cells of Saccharomyces uvarum SW-58 |

| Substrate | Ethyl 4,4,4-trifluoroacetoacetate |

| Product | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate |

| Reaction System | Aqueous-organic solvent biphasic system |

| Organic Solvent | Dibutylphthalate |

| Conversion | 85.0% |

| Enantiomeric Excess | 85.2% |

| Product Concentration | 54.6 g/L in the organic phase |

Iii. Mechanistic Investigations of Reactions Involving 4,4,4 Trifluoro 3 Methylbutanoic Acid

Reaction Pathway Elucidation

Investigating the pathways of chemical reactions is crucial for controlling reaction outcomes and designing synthetic routes. This involves identifying intermediates, transition states, and the electronic effects that govern the transformation.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.orgyoutube.com This process typically involves a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, expelling a leaving group to form a new acyl compound. libretexts.org The reactivity of the carboxylic acid derivative is largely determined by the stability of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Influence of Selected Substituents on Acyl Reactivity

| Leaving Group (X) in R-CO-X | Basicity of Leaving Group (X⁻) | Relative Reactivity |

| -Cl | Very Weak Base | Very High |

| -OCOR' (Anhydride) | Weak Base | High |

| -SR' (Thioester) | Moderately Weak Base | Moderate |

| -OR' (Ester) | Moderately Strong Base | Moderate |

| -NH₂ (Amide) | Strong Base | Low |

| -O⁻ (Carboxylate) | Very Strong Base | Very Low |

Deamination and reduction represent two other significant classes of chemical transformations. Deamination involves the removal of an amino group, often from an amino acid derivative. Reduction of a carboxylic acid can yield a primary alcohol or, under certain conditions, an aldehyde. The reduction of carboxylic acids to alcohols typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), as the carboxyl group is relatively resistant to reduction. The mechanism often involves a nucleophilic acyl substitution by a hydride ion, followed by a second hydride addition to the intermediate aldehyde. libretexts.org

Intramolecular cyclization reactions are processes in which a single molecule containing two reactive functional groups reacts to form a cyclic compound. For a carboxylic acid, this could involve the carboxyl group reacting with another functional group within the same molecule. For instance, γ-hydroxy acids and δ-hydroxy acids readily undergo intramolecular esterification (lactonization) to form stable five- and six-membered lactones, respectively.

While the synthesis of fluorinated cyclic compounds, such as 3-amino-5-fluoroalkylfurans from fluorovinamides organic-chemistry.org or thiadiazine 1-oxides from N-cyano sulfoximines nih.gov, has been achieved through intramolecular cyclization, specific studies on the mechanistic pathways for intramolecular cyclization of 4,4,4-trifluoro-3-methylbutanoic acid or its derivatives are not prominently featured in the reviewed literature. Such a reaction would likely require prior functionalization of the carbon skeleton to introduce a nucleophilic group capable of attacking the carboxylic acid moiety.

Stereochemical Outcomes and Control

When reactions create or modify a stereocenter, the three-dimensional arrangement of the resulting products becomes a critical aspect of the investigation. Controlling the stereochemical outcome is a central goal in modern organic synthesis.

Many chemical transformations can generate products with one or more stereocenters. If a reaction can produce multiple diastereomers but preferentially forms one over the others, it is considered diastereoselective. Similarly, if a reaction produces a pair of enantiomers but favors the formation of one, it is enantioselective. Achieving high levels of stereocontrol is often dependent on factors like the reaction mechanism, steric hindrance, and the use of chiral catalysts or auxiliaries.

The presence of the chiral center at the C3 position of this compound implies that reactions at the adjacent C2 carbon or the carboxyl group could be subject to stereochemical influence. However, specific research findings that detail the diastereoselectivity or enantioselectivity in transformations involving this compound are not extensively reported in the available literature. Enantioselective synthesis of related chiral acids, such as 4-methyloctanoic acid, has been achieved using chiral auxiliaries to direct stereospecific alkylation. researchgate.net

Table 2: Key Stereochemical Definitions

| Term | Definition | Outcome |

| Stereoselective | A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be. | Unequal mixture of stereoisomers. |

| Diastereoselective | A stereoselective reaction that results in the preferential formation of one diastereomer over other possible diastereomers. | Unequal mixture of diastereomers. |

| Enantioselective | A stereoselective reaction that results in the preferential formation of one enantiomer over the other. | Unequal mixture of enantiomers (chiral, non-racemic product). |

The conformation of a molecule—the spatial arrangement of its atoms—can have a profound impact on its reactivity and the stereochemical outcome of its reactions. semanticscholar.org Reaction intermediates are transient species, and their preferred conformations can dictate the pathway to the final products. Fluorine substitution is known to significantly influence conformational preferences due to steric and electronic effects, such as hyperconjugation involving C-F bonds. semanticscholar.org

Computational methods (like Density Functional Theory, DFT) and experimental techniques (such as NMR spectroscopy) are powerful tools for studying the conformations of molecules and reaction intermediates. semanticscholar.orgmdpi.com A conformational analysis of intermediates derived from this compound would be essential for a deep understanding of its reaction mechanisms and for predicting stereochemical outcomes. For example, understanding the stable conformers of a tetrahedral intermediate in a nucleophilic acyl substitution could help rationalize the facial selectivity of an incoming reagent. However, specific conformational analyses of reaction intermediates involving this compound are not available in the surveyed scientific literature. Studies on related small fluorinated molecules, such as 1,3-difluorinated alkanes, have shown that fluorine atoms strongly influence alkane chain conformation. semanticscholar.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the reaction mechanisms, stability, and electronic properties of molecules like this compound. Theoretical studies offer insights at an atomic level that are often inaccessible through experimental methods alone. By modeling molecular structures and their interactions, researchers can predict reaction outcomes, understand the influence of molecular geometry and electron distribution, and explore potential degradation pathways. These computational approaches are essential for the rational design of new synthetic routes and for understanding the behavior of fluorinated compounds.

Density Functional Theory (DFT) has become a standard method for evaluating the geometrical and electronic properties of organic molecules and predicting the mechanisms of chemical reactions. biointerfaceresearch.comresearchgate.net This quantum chemical approach is used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby determine the feasibility and kinetics of a proposed mechanism. mdpi.com

For reactions involving this compound, DFT calculations can elucidate the step-by-step processes of transformations such as nucleophilic substitution, elimination, or cyclization. By mapping the potential energy surface, researchers can identify the lowest-energy pathway for a reaction, providing a detailed picture of bond-breaking and bond-forming events. For instance, in studying the trifluoromethylation of esters, a process related to the chemistry of fluorinated acids, DFT can help determine whether a reaction proceeds through a backside or frontside attack mechanism by comparing the activation energy barriers of the competing pathways. rsc.org

DFT calculations are also instrumental in predicting how different reagents or catalysts might influence the reaction. For example, in cycloaddition reactions, DFT can model the chelation of reactants by a catalyst and clarify its role in determining the reaction's regioselectivity and efficiency. mdpi.com While specific DFT studies on this compound are not prominently available in published literature, the established methodologies are readily applicable. A hypothetical DFT study on its esterification, for example, would involve calculating the energies of the tetrahedral intermediate and the transition state leading to it, as illustrated in the table below.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactants (Acid + Alcohol) | B3LYP/6-31G | 0.00 | - | - |

| Transition State 1 | B3LYP/6-31G | +15.2 | C-O (forming): 2.15 | -254 |

| Tetrahedral Intermediate | B3LYP/6-31G* | +5.8 | C-O (new): 1.54 | - |

This table is illustrative and represents the type of data generated from DFT studies on reaction mechanisms.

The reactivity and stability of this compound are governed by a combination of steric and electronic effects originating from its functional groups, particularly the bulky and highly electronegative trifluoromethyl (–CF₃) group. Computational methods are indispensable for disentangling these interconnected factors. mdpi.com

Electronic Effects: The –CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound impact on the electron density distribution across the molecule. DFT and other quantum chemical methods can quantify these effects through various analyses:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would show a highly positive potential around the carboxylic acid proton and a negative potential near the carbonyl oxygen, while the –CF₃ group would strongly withdraw electron density from the adjacent carbon.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. This can reveal stabilizing interactions, such as those between filled bonding orbitals and empty antibonding orbitals. nih.gov

Steric Effects: Steric hindrance refers to the repulsive interactions that arise when atoms or groups are forced into close proximity. numberanalytics.com The trifluoromethyl group, along with the methyl group at the C3 position, creates significant steric bulk. This can hinder the approach of reactants to nearby reactive centers, influencing reaction rates and selectivity. beilstein-journals.org Computational techniques like steric mapping or calculating buried volume (%VBur) can quantify the steric environment around a specific atom or functional group, helping to predict how molecular shape will dictate reactivity. mdpi.com

| Property | Computational Method | Calculated Value | Interpretation |

|---|---|---|---|

| Mulliken Charge on Cα | DFT/B3LYP | +0.25 e | Indicates electron deficiency due to adjacent carboxyl group. |

| Mulliken Charge on Cβ | DFT/B3LYP | +0.45 e | Strongly electron-deficient due to the -CF₃ group. |

| Dipole Moment | DFT/B3LYP | 3.5 D | Reflects significant charge separation in the molecule. |

| Buried Volume of -CF₃ group | SambVca 2.1 | 35% | Quantifies the steric shielding of one side of the molecule. |

This table is illustrative, showing typical parameters calculated to understand steric and electronic effects.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds like this compound exceptionally stable. However, under certain conditions, such as high temperatures, electrochemical processes, or interaction with reactive surfaces, defluorination can occur. nih.govresearchgate.net Understanding the mechanisms of fluorine release is critical for assessing the environmental fate and potential degradation pathways of such compounds.

Computational modeling, particularly ab initio molecular dynamics (AIMD) and DFT, provides a molecular-level view of these complex processes. researchgate.net These methods can simulate the step-by-step bond-breaking events that lead to the release of fluoride (B91410) ions.

For instance, studies on the degradation of perfluoroalkyl substances (PFAS) on mineral surfaces like aluminum oxide have used AIMD to show how interactions with surface active sites can facilitate the cleavage of C-F bonds. nih.govresearchgate.net Such simulations can reveal:

Adsorption Geometries: How the carboxylic acid group anchors the molecule to a surface.

Reaction Intermediates: The formation of radical or ionic species during degradation.

Activation Barriers: The energy required to break C-F and C-C bonds.

Role of Defects: How surface imperfections, such as oxygen vacancies, can act as hotspots for initiating defluorination. nih.gov

A similar computational approach could be applied to model the thermal or catalytic degradation of this compound. By simulating the molecule's dynamics at high temperatures, researchers could identify the weakest bonds and the most likely initial fragmentation steps, including potential pathways for fluorine release, such as decarboxylative fluorination. researchgate.netnih.gov

| Parameter | Computational Method | Hypothetical Value | Significance |

|---|---|---|---|

| C-F Bond Dissociation Energy | DFT (B3LYP) | ~115 kcal/mol | Energy required to break the C-F bond homolytically. |

| Activation Energy for HF elimination | DFT (M06-2X) | ~60 kcal/mol | Energy barrier for a potential thermal degradation pathway. |

| Adsorption Energy on Al₂O₃ surface | AIMD | -25 kcal/mol | Strength of interaction between the molecule and a surface. |

| Timescale for first C-F scission | AIMD at 1000 K | <1 picosecond | Predicted speed of initial degradation step at high temperature. |

This table provides examples of data that would be generated from computational studies on fluorine release mechanisms.

Iv. Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Key Building Block

4,4,4-trifluoro-3-methylbutanoic acid and its derivatives are key starting materials for introducing the trifluoromethyl group into larger, more complex molecular architectures. This strategic use allows chemists to fine-tune the properties of target compounds, enhancing their stability, bioavailability, or binding affinity. The commercial availability of derivatives like Fmoc-3-amino-4,4,4-trifluorobutyric acid underscores its importance as a ready-to-use component for solid-phase peptide synthesis iris-biotech.de.

The introduction of fluorinated amino acids into peptides is a powerful strategy to enhance their proteolytic and structural stability and to modulate their conformational preferences iris-biotech.demdpi.com. Amino acids derived from this compound are valuable components in this context, offering a trifluoromethyl group that can influence peptide folding and interaction with biological targets.

The presence of the ¹⁹F nucleus, with its high gyromagnetic ratio and 100% natural abundance, makes it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy iris-biotech.de. Amino acid analogs derived from this compound are inherently suited for use as ¹⁹F NMR labels. By incorporating these analogs into peptides, researchers can study peptide structure, dynamics, and interactions without interference from other signals in complex biological systems iris-biotech.denih.govnih.gov. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes or binding events researchgate.netbiorxiv.org. The design of such labeled peptides involves synthesizing the fluorinated amino acid analog, such as Fmoc-3-amino-4,4,4-trifluorobutyric acid, and incorporating it into the desired sequence using standard solid-phase peptide synthesis protocols.

| Probe Type | Technique | Application | Key Feature |

| ¹⁹F-Labelled Amino Acid | NMR Spectroscopy | Studying peptide conformation and interactions | High sensitivity and background-free spectra |

Enkephalins are endogenous opioid pentapeptides that play a role in pain modulation. The synthesis of enkephalin analogs is a strategy to develop more potent and stable analgesics ias.ac.in. Incorporating fluorinated amino acids is one approach to achieve this. Research has focused on creating Leu-enkephalin peptidomimetics where amide bonds are replaced with trifluoromethylalkenes to enhance stability while mimicking the original peptide's properties nih.gov. The synthesis of such complex analogs demonstrates the feasibility of incorporating trifluoromethyl-containing building blocks into endogenous peptide sequences nih.gov. Using an amino acid derived from this compound, novel enkephalin analogs can be generated. The trifluoromethyl group can enhance lipophilicity, potentially improving transport across the blood-brain barrier, and increase resistance to enzymatic degradation .

| Peptide Analog | Modification | Potential Advantage |

| Leu-enkephalin | Incorporation of a trifluoromethyl-containing amino acid | Enhanced metabolic stability and CNS penetration |

Beyond peptides, this compound is a precursor for a variety of complex fluorinated molecules, including amino alcohols and heterocyclic systems, which are important scaffolds in drug discovery.

Trifluoromethylated amino alcohols are important chiral building blocks for pharmaceuticals. A general approach to synthesizing these compounds involves the reduction of the corresponding α-amino ketones or the nucleophilic trifluoromethylation of α-amino aldehydes nih.gov. A synthetic route starting from a related compound, ethyl trifluoroacetyl acetate, involves its conversion to a protected 4,4,4-trifluoro-3-hydroxybutanoic acid intermediate nih.gov. This intermediate can then be transformed into a protected amino alcohol through a reaction with diphenyl phosphorazidate (DPPA) nih.gov. This demonstrates a viable pathway for converting butanoic acid derivatives containing a trifluoromethyl group into valuable trifluoromethylated amino alcohols. These compounds serve as precursors for more complex molecules and chiral ligands in asymmetric synthesis mdpi.comnih.gov.

| Starting Material Class | Key Transformation | Product Class |

| Fluorinated β-hydroxy acid | Azide formation and reduction | Fluorinated amino alcohol |

| α-Aminoalkyl trifluoromethyl ketone | Stereoselective reduction | β-Amino-α-trifluoromethyl alcohol |

Derivatives of this compound are key precursors in the synthesis of complex heterocyclic structures like 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones. These compounds are considered promising scaffolds for the design of new bioactive molecules nuph.edu.ua. An efficient, two-step protocol has been developed starting from 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters nuph.edu.ua.

The synthesis involves two main steps:

Condensation: The starting amino ester is reacted with 2,5-dimethoxytetrahydrofuran in acetic acid. This reaction forms an intermediate, 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl ester nuph.edu.ua.

Intramolecular Cyclization: The intermediate is then treated with a Lewis acid, such as boron tribromide, in dichloromethane. This promotes an intramolecular Friedel-Crafts reaction, leading to the formation of the final 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-one product nuph.edu.ua.

The structures of the intermediates and final products are typically confirmed using a combination of LCMS, IR, and NMR spectroscopy nuph.edu.ua.

| Step | Reagents | Intermediate/Product |

| 1. Condensation | 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl ester, 2,5-dimethoxytetrahydrofuran, acetic acid | 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl ester |

| 2. Cyclization | Boron tribromide, dichloromethane | 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-one |

Precursor for Complex Fluorinated Compounds

Role in Chiral Molecule Development

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized approach to modulate their physicochemical and biological properties. Within this context, this compound emerges as a valuable chiral building block for the synthesis of complex stereodefined molecules. Its trifluoromethyl group and the adjacent methyl-substituted stereocenter offer unique steric and electronic features that can be exploited to influence the stereochemical outcome of chemical transformations.

A significant application of this compound in asymmetric synthesis is its use as a precursor for the stereoselective synthesis of valuable fluorinated α-amino acids. Specifically, it serves as the starting material for the divergent synthesis of (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine.

The synthetic strategy commences with the conversion of this compound into a chiral oxazoline (B21484). This transformation is followed by an oxidative rearrangement promoted by selenium dioxide, which leads to the formation of a dihydro-2H-oxazinone intermediate. The critical step for the creation of the new chiral center is the face-selective hydrogenation of the C=N bond of this intermediate. The stereochemical outcome of this hydrogenation is dictated by the existing chiral center originating from the 3-methyl group of the starting butanoic acid derivative. Subsequent hydrogenolysis and hydrolysis of the resulting oxazinone yields the desired enantiomerically pure fluorinated amino acids.

This methodology underscores the utility of the inherent chirality of this compound to direct the formation of new stereocenters, providing a pathway to complex chiral molecules that are of interest in medicinal chemistry and drug design.

| Starting Material | Key Intermediates | Final Products | Stereochemical Control |

| This compound | Chiral oxazoline, Dihydro-2H-oxazinone | (2S,3S)-4,4,4-Trifluorovaline | Face-selective hydrogenation |

| This compound | Chiral oxazoline, Dihydro-2H-oxazinone | (2S,4S)-5,5,5-Trifluoroleucine | Face-selective hydrogenation |

Asymmetric catalysis relies on the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. These catalysts can be metal complexes with chiral ligands or purely organic molecules (organocatalysts). The structural features of this compound, including its stereogenic center and functional groups, suggest its potential for development into a chiral ligand or organocatalyst.

However, a comprehensive review of the scientific literature does not reveal significant research into the direct application of this compound or its simple derivatives as ligands in asymmetric metal catalysis or as organocatalysts. While the synthesis of chiral molecules from this acid is established, its use to catalytically induce chirality in other reactions appears to be an unexplored area of research. The development of chiral ligands and organocatalysts is a complex field that requires specific molecular architectures to achieve high levels of stereocontrol, and to date, derivatives of this compound have not been prominently featured in this context.

Further research would be necessary to explore the potential of this chiral acid as a scaffold for the design of novel catalysts for asymmetric transformations.

V. Research on Biological and Pharmacological Relevance

Structure-Activity Relationships (SARs) of Fluorinated Butyric Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For fluorinated butyric acid derivatives, SAR analyses focus on how the number and position of fluorine atoms, as well as other substituents, impact their efficacy and pharmacokinetic properties. While specific SAR studies on 4,4,4-trifluoro-3-methylbutanoic acid are not extensively documented in publicly available research, general principles derived from studies of related fluorinated compounds can provide valuable insights.

The trifluoromethyl group is a key pharmacophore in modern drug design, primarily due to its significant impact on metabolic stability and lipophilicity. nih.gov

| Functional Group | Typical logP Contribution |

| -CH3 | +0.5 |

| -Cl | +0.7 |

| -CF3 | +0.88 to +1.16 |

| -OH | -1.0 to -0.5 |

| -COOH | -0.5 to 0.0 |

This table presents generalized logP contribution values and can vary depending on the molecular context.

Design and Synthesis of Fluorinated Drug Candidates

The unique properties conferred by the trifluoromethyl group make this compound and its derivatives attractive building blocks in the design and synthesis of novel drug candidates.

While specific enzyme inhibition studies directly involving this compound are limited in the public domain, the broader class of fluorinated carboxylic acids has been investigated for the inhibition of various enzymes. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid moiety, which in turn can affect its binding to the active site of an enzyme. Butyric acid and its derivatives are known to inhibit histone deacetylases (HDACs). nih.govresearchgate.net The introduction of a trifluoromethyl group could potentially modulate this activity, leading to more potent or selective HDAC inhibitors.

The structural features of this compound make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Fluorinated building blocks are crucial in the pharmaceutical industry for the synthesis of a wide range of drugs. halocarbonlifesciences.comnih.govsolvay.combasf.com Carboxylic acids, in particular, are versatile starting materials for the construction of various functional groups, such as amides, esters, and ketones. This compound can serve as a precursor for the synthesis of novel bioactive molecules where the trifluoromethyl- and methyl-substituted butanoyl moiety is a key structural element for achieving desired pharmacological activity. The presence of these groups can be instrumental in fine-tuning the ADME properties and target engagement of the final drug product.

An article focusing on the specific biological and pharmacological relevance of this compound, as outlined, cannot be generated at this time. A comprehensive search of available scientific literature and research databases did not yield specific information regarding its role in the development of trifluoromethyl group-containing drugs, its biotransformation in relation to fluorinated amino acids, or the detection of its metabolites in biological systems.

The research that is available focuses on broader categories of fluorinated compounds or structurally similar, but distinct, molecules. For instance, while the importance of the trifluoromethyl group (-CF3) in medicinal chemistry is well-documented for enhancing the metabolic stability and efficacy of pharmaceuticals, specific examples involving this compound as a direct precursor are not described in the retrieved sources. mdpi.com

Similarly, literature on biochemical transformations discusses the metabolism of other fluorinated compounds and the enzymatic synthesis of various organofluorine molecules. nih.gov Studies detail the biotransformation of different fatty acids or the microbial synthesis of related chiral fluorinated building blocks, such as ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.govnih.gov However, specific pathways involving the biotransformation of this compound, particularly in the context of fluorinated amino acid metabolism, are not present in the available data.

Furthermore, while methods for detecting metabolites of various fluorinated drugs and chemicals in biological fluids have been published, there is no specific information on the metabolites of this compound or established analytical protocols for their detection. nih.gov

Due to the lack of direct research findings on this compound for the specified topics, providing a scientifically accurate and detailed article that strictly adheres to the requested outline is not possible.

Vi. Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the precise molecular structure of 4,4,4-trifluoro-3-methylbutanoic acid. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that allows for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons, as well as the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. docbrown.info Four distinct signals are anticipated, corresponding to the methyl, methylene, methine, and carbonyl carbons. The chemical shift of the carbon atom attached to the fluorine atoms is significantly affected by their high electronegativity. docbrown.infowisc.edu

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. It provides a highly sensitive signal for the trifluoromethyl (CF₃) group. The chemical shift of the CF₃ group typically appears in a well-defined region of the spectrum, providing unambiguous evidence of its presence. ucsb.educolorado.edu The chemical shift can be influenced by solvent polarity and the electronic environment of the molecule. researchgate.net

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -COOH | ~10-12 | Singlet (broad) |

| ¹H | -CH- | ~2.8-3.2 | Multiplet |

| ¹H | -CH₂- | ~2.5-2.9 | Multiplet |

| ¹H | -CH₃ | ~1.2-1.4 | Doublet |

| ¹³C | -COOH | ~175-180 | Singlet |

| ¹³C | -CF₃ | ~125-130 | Quartet (due to C-F coupling) |

| ¹³C | -CH- | ~35-45 | Quartet (due to C-F coupling) |

| ¹³C | -CH₂- | ~30-40 | Singlet |

| ¹³C | -CH₃ | ~15-20 | Singlet |

| ¹⁹F | -CF₃ | ~ -70 to -78 | Doublet (due to H-F coupling) |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the precise molecular formula (C₅H₇F₃O₂).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, fragmentation often involves the loss of specific neutral molecules or radicals. libretexts.org Common fragmentation pathways for this compound would include the loss of the carboxylic acid group (-COOH) or parts thereof, and cleavage adjacent to the trifluoromethyl group. libretexts.orgdocbrown.info The stability of the resulting fragments, such as the perfluoroalkyl anions formed under certain conditions, can influence the observed spectrum. dioxin20xx.org

Interactive Table: Expected Mass Spectrometry Fragments for this compound (MW = 156.10)

| m/z Value | Possible Fragment Ion | Formula of Loss |

| 156 | [M]⁺ | - |

| 111 | [M - COOH]⁺ | COOH |

| 87 | [M - CF₃]⁺ | CF₃ |

| 69 | [CF₃]⁺ | C₂H₄O₂ |

| 45 | [COOH]⁺ | C₄H₄F₃ |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its bonds. Key characteristic peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O (carbonyl) stretch, and strong C-F stretching bands. docbrown.infonist.gov

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| 2850-3000 | C-H stretch | Aliphatic C-H bonds |

| 1700-1725 | C=O stretch | Strong and sharp, carbonyl of the carboxylic acid |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 1100-1350 | C-F stretch | Strong absorptions characteristic of the CF₃ group |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. The compound is passed through a column under high pressure, and its retention time is used for identification and quantification.

Since this compound is a chiral molecule, HPLC is also a critical tool for determining its enantiomeric or diastereomeric purity. This is often achieved by one of two methods:

Chiral Stationary Phase (CSP): Using an HPLC column that is itself chiral, allowing for the direct separation of enantiomers. nih.gov

Derivatization: Reacting the acid with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, often silica (B1680970) gel. nih.govnih.gov The relative peak areas of the separated diastereomers can then be used to calculate the diastereomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. For a polar and relatively non-volatile compound like a carboxylic acid, direct analysis by GC can be challenging. Therefore, derivatization is typically required to increase the compound's volatility and thermal stability. shimadzu.comresearchgate.net

A common derivatization strategy for carboxylic acids is esterification, for example, converting the acid to its methyl ester. mdpi.com This derivative is more amenable to GC analysis. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides identification and allows for precise quantification. nih.gov This method is highly sensitive and is often used for trace-level analysis.

Derivatization Strategies for Enhanced Analytical Performance

The analysis of polar, low-volatility compounds such as this compound often presents challenges for common analytical techniques like gas chromatography (GC) and can lack sensitivity in high-performance liquid chromatography (HPLC). Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net This process can increase the volatility and thermal stability of a compound for GC analysis or enhance its detectability for HPLC by introducing a chromophoric or fluorophoric tag. researchgate.netnih.gov For mass spectrometry (MS) detection, derivatization can improve ionization efficiency and produce characteristic fragmentation patterns, aiding in identification and quantification.

Trifluoroacylation and Trimethylsilylation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the carboxylic acid group in this compound is polar and capable of hydrogen bonding, which reduces its volatility and can lead to poor peak shape and adsorption within the GC system. researchgate.netresearchgate.net Derivatization is therefore a crucial step to convert the carboxylic acid into a less polar, more volatile, and more thermally stable derivative. sigmaaldrich.comresearchgate.net The two most common strategies for carboxylic acids are silylation and acylation (including trifluoroacylation). gcms.czsemanticscholar.org

Trimethylsilylation (TMS) is a widely used derivatization technique that replaces active hydrogen atoms in polar functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. sigmaaldrich.comgcms.cz This reaction significantly reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility for GC analysis. gcms.czyoutube.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). sigmaaldrich.comyoutube.com The reaction is often accelerated by a catalyst, such as trimethylchlorosilane (TMCS), which is frequently added to the main reagent (e.g., BSTFA + 1% TMCS). usherbrooke.ca The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Trifluoroacylation is a type of acylation reaction where a trifluoroacetyl group is introduced into the molecule. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are commonly used. This process converts the carboxylic acid into a trifluoroacetyl derivative. These derivatives are not only more volatile and thermally stable but also exhibit excellent electron-capturing properties, which can enhance sensitivity when using detection methods like electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.netnih.gov For carbonyl compounds, derivatization can be performed with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA), while pentafluorobenzyl bromide (PFBBr) is used for carboxylic acids and phenols. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Type | Reagent | Abbreviation | Common Catalyst | Derivative Formed | Key Advantages |

|---|---|---|---|---|---|

| Trimethylsilylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability; widely applicable. sigmaaldrich.comusherbrooke.ca |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | None typically required | Trimethylsilyl (TMS) ester | Highly volatile byproducts that do not interfere with early-eluting peaks. gcms.czyoutube.com | |

| Trifluoroacylation | Trifluoroacetic Anhydride | TFAA | Pyridine | Trifluoroacetate (B77799) | Highly volatile; enhances detection with ECD or NCI-MS. nih.gov |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Base (e.g., K₂CO₃) | Pentafluorobenzyl (PFB) ester | Excellent for trace analysis with electron capture detection. researchgate.net |

| Boron trifluoride-methanol | BF₃-MeOH | None | Methyl ester | Quantitative and rapid for fatty acids. researchgate.netgcms.cz |

Strategies for HPLC-UV/FLD/MS Detection

For high-performance liquid chromatography (HPLC), derivatization is typically employed not to increase volatility but to enhance the detection of analytes that lack a strong chromophore (for UV-Vis detection) or a native fluorophore (for fluorescence detection). nih.gov Pre- or post-column derivatization with a suitable chromophoric or fluorophoric reagent can significantly improve the sensitivity and selectivity of the analysis. nih.gov

Strategies for HPLC-UV Detection: To enable or enhance detection by a UV-Vis detector, a chromophore—a light-absorbing functional group—is attached to the this compound molecule. This is achieved by reacting the carboxylic acid group with a derivatizing agent that possesses a strong UV absorbance. For instance, perfluorinated carboxylic acids (PFCAs) have been successfully derivatized using 3,4-dichloroaniline (B118046) (DCA) via the carbodiimide (B86325) method, creating an amide product with a maximum absorption wavelength of 255 nm. chrom-china.com This approach offers mild reaction conditions and produces a very stable derivative. chrom-china.com Another study developed a heat-based derivatization using 3-bromoacetyl coumarin (B35378) for the HPLC-UV analysis of PFCAs. tandfonline.com

Strategies for HPLC-FLD Detection: Fluorescence detection (FLD) offers significantly higher sensitivity and selectivity compared to UV detection. Derivatization for FLD involves tagging the analyte with a highly fluorescent molecule (a fluorophore). thermofisher.com A wide range of fluorescent derivatization reagents for carboxylic acids have been developed, including coumarin analogues, anthracene (B1667546) derivatives, and naphthalimide sulfonates. nih.govthermofisher.com For example, 3-bromoacetyl coumarin and 4-bromomethyl-7-methoxycoumarin (B43491) are commercially available reagents that have been used for the sensitive determination of PFCAs. nih.goviaea.org Another highly sensitive reagent, 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf), reacts rapidly with carboxylic acids at room temperature, allowing for their detection at very low levels. psu.edu

Strategies for HPLC-MS Detection: While many short-chain fluorinated acids can be analyzed directly by LC-MS/MS, derivatization can be used to improve chromatographic retention, enhance ionization efficiency (especially in positive ion mode), and provide more specific fragmentation for quantification. halocolumns.comresearchgate.neteurofins.com For example, a method using 3-nitrophenylhydrazine (B1228671) as a derivatization agent has been developed for the improved quantitation of short-chain carboxylic acids by LC-MS/MS. nih.gov This pre-column derivatization allows for clear separation and achieves low limits of detection. nih.gov Another novel reagent, 4-bromo-N-methylbenzylamine, was developed to derivatize mono-, di-, and tri-carboxylic acids, facilitating their detection by positive electrospray ionization (ESI) tandem mass spectrometry. nih.gov The incorporated bromine provides a distinct isotopic pattern that aids in clear identification. nih.gov

Table 2: Selected Derivatization Strategies for HPLC Analysis of Carboxylic Acids

| Detection Method | Derivatizing Reagent | Reaction Principle | Advantages |

|---|---|---|---|

| HPLC-UV | 3,4-Dichloroaniline (DCA) with carbodiimide | Forms a UV-active amide derivative | Mild reaction conditions, stable derivative, low cost. chrom-china.comnih.gov |

| 3-Bromoacetyl coumarin | Forms a coumarin ester | Sensitive method for PFCAs with good separation. tandfonline.com | |

| HPLC-FLD | Coumarin Analogues (e.g., 3-BrAC, BrMMC) | Attaches a highly fluorescent coumarin tag | High sensitivity and selectivity. nih.govresearchgate.net |

| Anthracene Derivatives (e.g., AE-OTf) | Forms a fluorescent anthracene ester | Very high sensitivity (femtomole detection limits), rapid reaction. psu.edu | |

| HPLC-MS | 3-Nitrophenylhydrazine | Forms a hydrazone derivative | Improves chromatographic separation and quantitative accuracy. nih.gov |

| 4-Bromo-N-methylbenzylamine | Forms an amide derivative | Enables positive mode ESI-MS/MS detection with a characteristic bromine isotope pattern for easy identification. nih.gov |

Vii. Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways and Catalytic Systems

The development of efficient, stereoselective, and scalable synthetic routes to 4,4,4-trifluoro-3-methylbutanoic acid and its derivatives is a primary focus of future research. While classical methods exist, emerging strategies in organofluorine chemistry offer promising avenues for more sustainable and versatile syntheses.

Key research directions include:

Asymmetric Catalysis : The chiral center at the C3 position necessitates the development of advanced catalytic systems for enantioselective synthesis. Future work will likely focus on transition-metal catalysis and organocatalysis to control the stereochemistry during the introduction of the trifluoromethyl group or the construction of the carbon backbone.

Photoredox and Copper Catalysis : Recent breakthroughs in the decarboxylative trifluoromethylation of aliphatic carboxylic acids using a combination of photoredox and copper catalysis present a powerful, late-stage functionalization strategy. mdpi.com Adapting these methods could provide novel pathways from readily available precursors to this compound.

Flow Chemistry : Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters. Developing flow-based processes for the synthesis of this compound could facilitate its industrial-scale production, making it more accessible for various applications.

Biocatalysis : The use of enzymes, such as nitrilases or reductases, for the synthesis of chiral fluorinated compounds is a growing field. epa.gov Exploring enzymatic resolutions or asymmetric reductions of suitable precursors could offer a highly selective and environmentally benign route to enantiomerically pure this compound.

| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Primary Reference |

|---|---|---|---|

| Photoredox/Copper-Catalyzed Decarboxylative Trifluoromethylation | Uses light and copper to replace a carboxylic acid group with a CF3 group. | Allows for late-stage functionalization of complex molecules. | mdpi.com |

| Deoxyfluorination of Acyl Fluorides | Converts acyl fluorides directly into trifluoromethyl compounds under solvent-free conditions. | High yields and tolerance for various functional groups. | nih.gov |

| Asymmetric Reduction via Biocatalysis | Employs whole-cell or isolated enzymes to perform stereoselective reductions. | High enantioselectivity and environmentally friendly ("green") conditions. | nih.gov |

| Silver-Mediated Amide Synthesis | Synthesizes N-trifluoromethyl amides from carboxylic acid derivatives using silver fluoride (B91410). | Provides a route to important derivatives under mild conditions. | mdpi.comwikipedia.org |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and guiding the rational design of new processes and molecules. For this compound, advanced computational modeling will be crucial for accelerating its development and application.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) and other quantum mechanical methods can be used to map the potential energy surfaces of synthetic reactions. researchgate.netacs.org This allows for the identification of transition states and intermediates, providing a detailed understanding of reaction kinetics and selectivity, which is vital for optimizing new synthetic pathways. nih.govacs.org

pKa and Property Prediction : The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity (pKa) of the carboxylic acid moiety. wikipedia.org Computational studies can accurately predict these values for the parent compound and its derivatives, which is critical for applications in medicinal chemistry and materials science where acidity influences interactions and solubility. epa.govresearchgate.netresearchgate.net

Conformational Analysis : The stereoelectronic effects of the CF3 group can influence the conformational preferences of the molecule. Understanding these preferences is key to designing molecules that can effectively bind to biological targets or self-assemble into ordered materials.

Enzyme-Substrate Interactions : For biocatalytic approaches, computational docking and molecular dynamics (MD) simulations can model how precursor molecules fit into an enzyme's active site. researcher.life This insight can guide protein engineering efforts to create more efficient and selective biocatalysts for the synthesis of the target compound.

Broadening Applications in Novel Functional Materials

The unique properties conferred by the trifluoromethyl group—such as high thermal stability, hydrophobicity, and lipophilicity—make this compound an attractive building block for a new generation of functional materials. man.ac.uksigmaaldrich.comfluorochem.co.uk

Emerging research avenues in this area include:

Fluorinated Polymers : Incorporation of this fluorinated monomer into polymers like poly(methyl methacrylate) or poly(arylene ether)s can significantly alter their properties. researchgate.netacs.org Research is expected to explore its use in creating polymers with low surface energy (for coatings), high thermal stability, and specific optical properties for advanced applications. rsc.orgresearchgate.netrsc.org

Self-Assembled Monolayers (SAMs) : Carboxylic acids can anchor to various surfaces to form SAMs. The presence of the CF3 group can drive the formation of highly ordered, low-energy surfaces with tailored wettability and frictional properties. researchgate.netuh.edu Future studies could explore the use of this compound in creating robust hydrophobic and oleophobic coatings for electronics, microfluidics, and anti-fouling applications. rsc.orgbrighton.ac.ukunistra.fr

Liquid Crystals : The polarity and rigid nature of the trifluoromethyl group can be exploited in the design of new liquid crystalline materials. By incorporating this chiral fluorinated acid into larger molecular structures, researchers can investigate the formation of novel mesophases with potential uses in display technologies and optical sensors.

| Property | Effect of CF3 Group | Potential Material Application | Primary Reference |

|---|---|---|---|

| Surface Energy | Significantly lowers surface energy. | Hydrophobic and oleophobic coatings, non-stick surfaces. | researchgate.net |

| Thermal Stability | Increases thermal stability due to the strong C-F bond. | High-performance polymers for demanding environments. | sigmaaldrich.comacs.orgyoutube.com |

| Dipole Moment | Introduces a strong local dipole. | Liquid crystals, dielectric materials, polymer solar cells. | rsc.org |

| Intermolecular Interactions | Can enhance interactions through C-F…H or F…S contacts. | Control of polymer chain packing and self-assembly. | rsc.org |

Expanding Biomedical and Pharmaceutical Utility of Fluorinated Compounds

The trifluoromethyl group is a well-established feature in many modern pharmaceuticals, valued for its ability to enhance key drug properties. mdpi.comwikipedia.orgwechemglobal.com As a chiral building block, this compound is a prime candidate for the synthesis of new chemical entities with improved therapeutic profiles. nih.govhovione.com

Future research will likely explore its utility in several key areas of drug discovery:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. mdpi.com Incorporating this moiety can block metabolic hotspots, thereby increasing a drug's half-life and bioavailability. researchgate.netresearchgate.net

Lipophilicity and Permeability : The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and reach its target. mdpi.commdpi.comtandfonline.com This property can be fine-tuned by using this compound as a fragment in drug design.

Binding Affinity : The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to target proteins or enzymes. wechemglobal.com

Bioisosteric Replacement : The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or even a nitro group. nih.govwikipedia.orgacs.orgnih.govacs.orglboro.ac.uk This allows medicinal chemists to modify existing drug scaffolds to improve potency and reduce off-target effects. nih.gov Studies have shown that replacing a nitro group with a trifluoromethyl group can lead to compounds with improved potency and metabolic stability. acs.org

| Pharmacological Parameter | Effect of CF3 Group Introduction | Therapeutic Implication | Primary Reference |

|---|---|---|---|

| Metabolic Stability | Increases resistance to oxidative metabolism (e.g., by P450 enzymes). | Longer drug half-life, potentially lower dosage. | mdpi.comresearchgate.net |

| Lipophilicity (logP) | Generally increases lipophilicity. | Enhanced membrane permeability and bioavailability. | mdpi.commdpi.com |

| Acidity (pKa) of Proximal Groups | Lowers the pKa of nearby acidic or basic functional groups. | Modulation of solubility and receptor binding interactions. | wikipedia.orgtandfonline.com |

| Binding Affinity | Can increase binding affinity through favorable electronic and hydrophobic interactions. | Increased drug potency and selectivity. | wechemglobal.com |

Q & A

Q. What are the common synthetic routes for 4,4,4-trifluoro-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves:

- Esterification and alkylation : Starting from trifluoromethyl precursors, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by reduction or hydrolysis. For example, enantioselective synthesis uses chiral amines (e.g., (R)-1-phenylethylamine) to resolve racemic mixtures .

- Microwave-assisted reactions : Conditions like LiCl/DMSO under microwave irradiation (130°C, 3 h) improve reaction efficiency (76% yield) .

- Low-temperature lithiation : Using HMDS and n-BuLi in THF at -78°C for 2.5 h achieves selective functionalization .

Q. Optimization Strategies :

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer : Key analytical techniques include:

Q. Critical Considerations :

- Use deuterated solvents (CDCl₃, DMSO-d₆) to avoid solvent interference in NMR.

- Calibrate HPLC columns with racemic standards to validate enantiomeric excess .

Advanced Research Questions

Q. What methodologies are effective for resolving enantiomers of this compound, and how do they compare in terms of efficiency and scalability?

Methodological Answer : Two primary resolution methods are used:

Chiral Amine Resolution :

- React racemic acid with (R)-1-phenylethylamine to form diastereomeric salts.

- Recrystallize salts in ethanol to isolate enantiopure (S)- or (R)-acid (70% yield) .

Enzymatic Kinetic Resolution :

- Lipase-catalyzed hydrolysis of esters (e.g., ethyl 3-acetoxy-4,4,4-trifluorobutanoate) selectively produces one enantiomer.

Q. Comparison :

Q. How does the trifluoromethyl group influence the acidity and reactivity of this compound in comparison to non-fluorinated analogs?

Methodological Answer : The CF₃ group significantly alters physicochemical properties:

Q. Experimental Validation :

Q. What strategies can mitigate challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer :

- Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses (e.g., Boc-protected amino derivatives) .

- Microwave-Assisted Functionalization : Accelerate coupling reactions (e.g., Suzuki-Miyaura) with microwave irradiation to reduce reaction times and improve yields .

- Computational Modeling : Predict steric/electronic effects of substituents using DFT calculations to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten